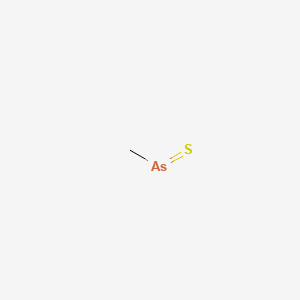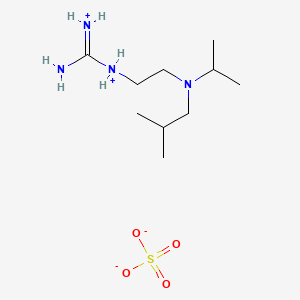
(Z)-But-1-enyldiethylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-But-1-enyldiethylaluminium is an organoaluminium compound characterized by the presence of a double bond in the but-1-enyl group and two ethyl groups attached to the aluminium atom. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and ability to act as a catalyst or reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-But-1-enyldiethylaluminium can be synthesized through the reaction of diethylaluminium chloride with but-1-ene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylaluminium chloride and but-1-ene are continuously fed into the system. The reaction is catalyzed by transition metal complexes, and the product is purified through distillation or other separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-But-1-enyldiethylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines under appropriate reaction conditions.
Major Products Formed:
Oxidation: Aluminium oxides and but-1-ene derivatives.
Reduction: Alcohols and other reduced organic compounds.
Substitution: Substituted organoaluminium compounds with various functional groups.
Scientific Research Applications
Chemistry: (Z)-But-1-enyldiethylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It also serves as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including high-performance materials and coatings. Its reactivity makes it valuable in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which (Z)-But-1-enyldiethylaluminium exerts its effects involves the coordination of the aluminium atom with various substrates. This coordination facilitates the activation of the substrates, allowing for subsequent chemical transformations. The molecular targets include carbonyl compounds, olefins, and other unsaturated organic molecules. The pathways involved typically include nucleophilic addition, elimination, and substitution reactions.
Similar Compounds:
Triethylaluminium: Another organoaluminium compound with three ethyl groups attached to the aluminium atom.
Diethylaluminium chloride: A precursor in the synthesis of this compound.
But-1-enylaluminium compounds: Other isomers and derivatives with different substituents on the aluminium atom.
Uniqueness: this compound is unique due to the presence of the (Z)-configuration in the but-1-enyl group, which imparts specific reactivity and selectivity in chemical reactions. This configuration allows for the formation of distinct products compared to its (E)-isomer or other similar compounds.
Properties
| 68900-85-6 | |
Molecular Formula |
C8H17Al |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
[(Z)-but-1-enyl]-diethylalumane |
InChI |
InChI=1S/C4H7.2C2H5.Al/c1-3-4-2;2*1-2;/h1,3H,4H2,2H3;2*1H2,2H3; |
InChI Key |
FJUIOMXPUOHENF-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C\[Al](CC)CC |
Canonical SMILES |
CCC=C[Al](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









